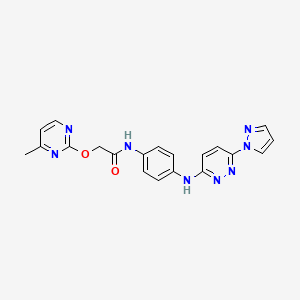

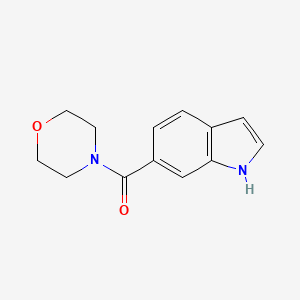

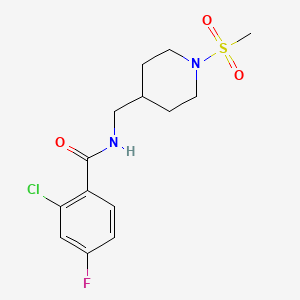

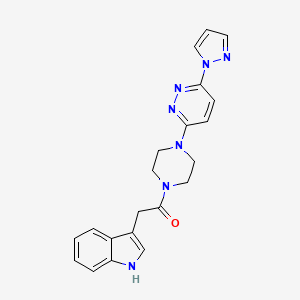

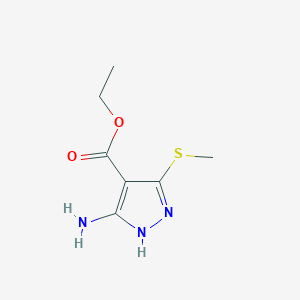

![molecular formula C17H17N3O2 B2645130 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide CAS No. 868977-66-6](/img/structure/B2645130.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用

Radiolabelled Compounds for Receptor Imaging

A study developed radiolabelled compounds, including [11C]L-159,884, which demonstrates potent and selective ligands for AT1 receptors. These radiotracers, prepared through C-11 methylation, offer potential applications in receptor imaging, contributing to the understanding and diagnosis of conditions related to angiotensin II receptors, such as cardiovascular diseases (Hamill et al., 1996).

Scaffold for Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. This framework has facilitated the synthesis and characterization of various Rh(I) carbenes, indicating its significant role in the development of catalysts and materials chemistry (Alcarazo et al., 2005).

Antiulcer Agents

Research into substituted imidazo[1,2-a]pyridines has identified potential antisecretory and cytoprotective antiulcer agents. Through structural modifications, compounds demonstrated significant cytoprotective properties in ethanol and HCl models, highlighting the therapeutic potential of this chemical structure in developing new antiulcer medications (Starrett et al., 1989).

Pharmaceutical Scaffold with Broad Applications

Imidazo[1,2-a]pyridine is recognized for its "drug prejudice" scaffold, with applications in various therapeutic areas such as anticancer, antimicrobial, and antiviral treatments. This scaffold has led to the development of numerous marketed drugs, underlining its importance in medicinal chemistry for creating novel therapeutic agents (Deep et al., 2016).

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-15-7-5-13(6-8-15)17(21)18-10-9-14-12-20-11-3-2-4-16(20)19-14/h2-8,11-12H,9-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMDZDYGAMGUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325595 |

Source

|

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

868977-66-6 |

Source

|

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)